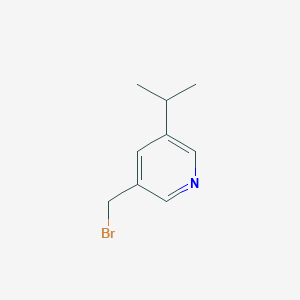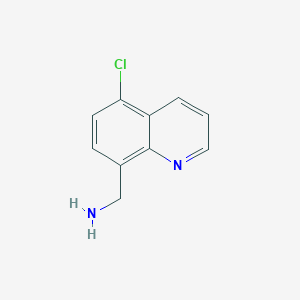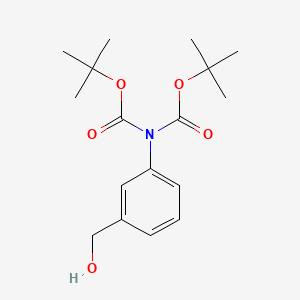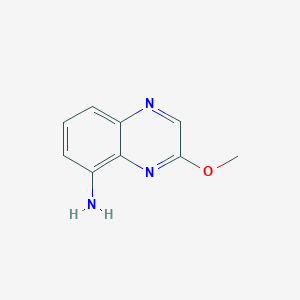
4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine is a heterocyclic compound with the molecular formula C6H10N4S. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine typically involves the reaction of 5-methyl-6-(methylthio)pyrimidine-4-carbaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired hydrazine derivative .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazones.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include azo compounds, hydrazones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular processes, including signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydrazino-6-methyl-5-nitropyrimidine
- 2-Methylthio-4-hydrazino-6-chloropyrimidine
- 4,6-Dihydrazino-5-nitropyrimidine
Uniqueness
4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine is unique due to the presence of both hydrazine and methylthio groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H10N4S |
|---|---|
Molecular Weight |
170.24 g/mol |
IUPAC Name |
(5-methyl-6-methylsulfanylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C6H10N4S/c1-4-5(10-7)8-3-9-6(4)11-2/h3H,7H2,1-2H3,(H,8,9,10) |
InChI Key |
PDIHWKDRSPVJLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1SC)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


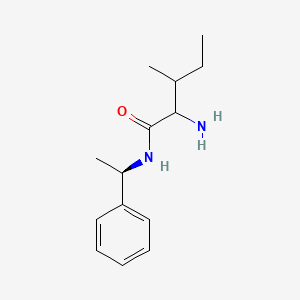

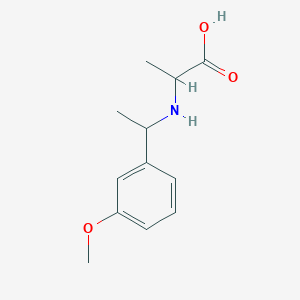
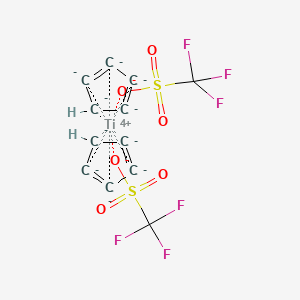
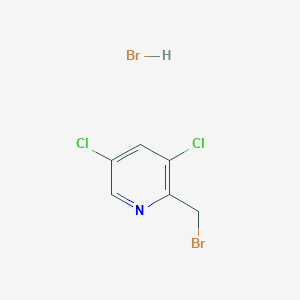


![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B13654071.png)
